molecular formula C9H22NO6P B585573 α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt CAS No. 1346602-89-8

α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt

Cat. No.: B585573
CAS No.: 1346602-89-8
M. Wt: 274.227
InChI Key: KRPIJKAIDSXSIO-BURVIEGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is a derivative of glycerophosphoric acid, where the carbon atoms are labeled with the isotope carbon-13. This compound is often utilized in studies involving metabolic pathways, molecular interactions, and various analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt typically involves the reaction of glycerol-13C3 with phosphoric acid under controlled conditions. The resulting glycerophosphoric acid-13C3 is then reacted with cyclohexylamine to form the bis-cyclohexylammonium salt. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures .

Chemical Reactions Analysis

Types of Reactions: α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield glycerone phosphate derivatives, while reduction can produce glycerophosphite compounds .

Scientific Research Applications

α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt exerts its effects involves its incorporation into metabolic pathways. The labeled carbon atoms allow researchers to track the compound’s movement and transformation within biological systems. This enables the study of molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

    Glycerophosphoric Acid: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.

    Glycerol-13C3: A precursor in the synthesis of α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt, used in metabolic studies.

    Phosphoric Acid: A common reagent in the synthesis of various phosphate derivatives

Uniqueness: The primary uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and analysis in research applications. This makes it a valuable tool in studies requiring detailed metabolic and molecular insights .

Properties

CAS No.

1346602-89-8

Molecular Formula

C9H22NO6P

Molecular Weight

274.227

IUPAC Name

cyclohexanamine;2,3-dihydroxypropyl dihydrogen phosphate

InChI

InChI=1S/C6H13N.C3H9O6P/c7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/i;1+1,2+1,3+1

InChI Key

KRPIJKAIDSXSIO-BURVIEGVSA-N

SMILES

C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O

Synonyms

1,2,3-Propanetriol-13C3 1-(Dihydrogen Phosphate) Cyclohexanamine;  Sα-Glycerophosphate-13C3 Cyclohexylamine Salt;  Glycerol-13C3 3-Phosphate Dicyclohexylammonium Salt; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.